Cas no 1805008-28-9 (2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride)

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride structure
1805008-28-9 structure
商品名:2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
CAS番号:1805008-28-9
MF:C6H3ClF3NO2S
メガワット:245.606729745865
CID:4922362

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
    • インチ: 1S/C6H3ClF3NO2S/c7-14(12,13)3-1-4(6(9)10)11-5(8)2-3/h1-2,6H
    • InChIKey: RDAXGMDFJCWRSF-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=C(N=C(C(F)F)C=1)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 292
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 2

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023029812-1g
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
1805008-28-9 97%
1g
$1,713.60 2022-04-01
Alichem
A023029812-500mg
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
1805008-28-9 97%
500mg
$950.60 2022-04-01
Alichem
A023029812-250mg
2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride
1805008-28-9 97%
250mg
$673.20 2022-04-01

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride 関連文献

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chlorideに関する追加情報

Introduction to 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride (CAS No. 1805008-28-9)

2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride, identified by the CAS number 1805008-28-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry and their role as key intermediates in the development of various bioactive molecules.

The structural features of 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride make it a particularly valuable reagent in medicinal chemistry. The presence of both fluorine atoms and a difluoromethyl group introduces unique electronic and steric properties to the molecule, which can be exploited to modulate its reactivity and biological activity. Specifically, the electron-withdrawing nature of the fluorine substituents enhances the electrophilicity of the sulfonyl chloride moiety, facilitating its participation in nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of heterocyclic compounds, where sulfonyl chlorides serve as crucial coupling agents.

Recent advancements in drug discovery have highlighted the importance of fluorinated compounds due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic properties. In particular, 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride has been explored in the development of novel therapeutic agents targeting various diseases. For instance, its application in the synthesis of kinase inhibitors has shown promise in preclinical studies. Kinase inhibitors are a major class of drugs used in oncology and immunology, and fluorinated sulfonyl chlorides have been demonstrated to enhance the potency and selectivity of these inhibitors.

The compound's utility extends beyond pharmaceutical applications. In agrochemical research, 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride has been utilized as a building block for designing advanced pesticides and herbicides. The introduction of fluorine atoms into agrochemicals often leads to improved resistance against degradation and enhanced efficacy against target pests. This has made fluorinated sulfonyl chlorides an attractive scaffold for developing next-generation crop protection agents.

The synthesis of 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Typically, the process begins with the functionalization of a pyridine core, followed by the introduction of fluorine atoms at specific positions. The final step involves the conversion of a hydroxyl or amine group into a sulfonyl chloride using phosphorus oxychloride or thionyl chloride. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.

In terms of biological activity, preliminary studies on derivatives of 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride have revealed interesting properties that warrant further investigation. For example, certain analogs have demonstrated inhibitory effects on enzymes involved in bacterial resistance mechanisms. This finding is particularly relevant in light of the growing concern over antibiotic resistance worldwide. By targeting these enzymes, researchers hope to develop new strategies to combat resistant bacterial strains.

The role of computational chemistry in optimizing the synthesis and applications of 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound under various conditions, thereby accelerating the discovery process. By leveraging computational tools, scientists can identify optimal reaction pathways, predict potential side products, and assess the biological activity of derivatives with greater efficiency.

Future directions in research may focus on expanding the chemical space explored by 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride through structural modifications and derivatization strategies. The integration of machine learning algorithms into drug discovery pipelines could further enhance the design and optimization process by predicting novel bioactive compounds based on existing data sets.

The industrial production of 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride also presents challenges that need to be addressed for large-scale applications. Ensuring consistent quality control, minimizing waste generation, and optimizing yield are critical considerations for manufacturers aiming to supply this compound for research and commercial purposes. Sustainable synthetic routes that incorporate green chemistry principles may offer viable solutions to these challenges.

In conclusion, 2-(Difluoromethyl)-6-fluoropyridine-4-sulfonyl chloride (CAS No. 1805008-28-9) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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